An In-depth Technical Guide to Diethyl 1-Methylimidazole-4,5-dicarboxylate
An In-depth Technical Guide to Diethyl 1-Methylimidazole-4,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 1-Methylimidazole-4,5-dicarboxylate is a heterocyclic organic compound featuring a core imidazole ring, a five-membered aromatic ring with two nitrogen atoms. The imidazole moiety is a common scaffold in numerous biologically active molecules and pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Diethyl 1-Methylimidazole-4,5-dicarboxylate, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1210-92-0 | [1][2][3] |
| Molecular Formula | C10H14N2O4 | [2] |
| Molecular Weight | 226.23 g/mol | [1][2] |
| Physical State | Solid, Crystalline Powder | [4] |
| Color | Off-white to Yellow | [4] |
| Solubility | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of Diethyl 1-Methylimidazole-4,5-dicarboxylate is not explicitly described in readily available literature. However, a general and common method for the synthesis of similar imidazole dicarboxylates, such as the 2-methyl analogue, involves the esterification of the corresponding dicarboxylic acid.[1]
Hypothetical Synthesis Workflow:
The synthesis of Diethyl 1-Methylimidazole-4,5-dicarboxylate would likely begin with the corresponding 1-methylimidazole-4,5-dicarboxylic acid. This precursor would then undergo esterification.
Figure 1: Hypothetical synthesis pathway for Diethyl 1-Methylimidazole-4,5-dicarboxylate.
General Esterification Protocol (Adapted from related compounds):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-methylimidazole-4,5-dicarboxylic acid in an excess of absolute ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of time, typically monitored by techniques like Thin Layer Chromatography (TLC) to determine the completion of the reaction.
-
Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a suitable base, such as a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent, for example, ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude Diethyl 1-Methylimidazole-4,5-dicarboxylate using techniques such as column chromatography or recrystallization to yield the final, pure compound.
Applications in Drug Development
The imidazole ring is a key structural motif in a wide array of pharmaceutical agents due to its ability to engage in various biological interactions. While specific applications of Diethyl 1-Methylimidazole-4,5-dicarboxylate in drug development are not extensively documented, its structural features suggest its potential as a versatile building block in medicinal chemistry.
Derivatives of imidazole-4,5-dicarboxylates are being explored for various therapeutic areas. For instance, asymmetric imidazole-4,5-dicarboxamide derivatives have been designed and synthesized as potential inhibitors of the SARS-CoV-2 main protease, a critical enzyme for viral replication.
Logical Relationship for Potential Drug Discovery Application:
Figure 2: A logical workflow illustrating the potential use of the compound in drug discovery.
Safety and Handling
Specific safety and hazard information for Diethyl 1-Methylimidazole-4,5-dicarboxylate is limited. However, data from related imidazole compounds provide general guidance for handling. It is imperative to handle this compound in a well-ventilated area, preferably in a chemical fume hood, and to use appropriate personal protective equipment (PPE).
General Safety Precautions:
| Precaution | Details |
| Eye Protection | Wear safety glasses with side-shields or goggles. |
| Skin Protection | Wear protective gloves and a lab coat. |
| Respiratory Protection | If dusts are generated, use a NIOSH-approved respirator. |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. |
| Storage | Keep the container tightly closed in a dry and well-ventilated place. |
Based on data for a related compound, Dimethyl 1H-Imidazole-4,5-dicarboxylate, the compound may cause skin and serious eye irritation. It is crucial to wash hands thoroughly after handling and to have access to eyewash stations and safety showers.[4]
Hazard Statements for a Related Compound (Dimethyl 1H-Imidazole-4,5-dicarboxylate):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements for a Related Compound (Dimethyl 1H-Imidazole-4,5-dicarboxylate):
-
P264: Wash hands and face thoroughly after handling.
-
P280: Wear protective gloves, eye protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
Diethyl 1-Methylimidazole-4,5-dicarboxylate is a chemical compound with potential as a building block in the synthesis of more complex molecules for pharmaceutical and materials science applications. While detailed experimental data for this specific compound is sparse in publicly available literature, its structural similarity to other well-studied imidazole derivatives suggests a rich area for future research and development. Researchers working with this compound should proceed with caution, adhering to best practices for laboratory safety, and may need to engage in synthetic route optimization to efficiently produce it. The continued exploration of imidazole-based compounds is a promising avenue for the discovery of novel therapeutic agents.
References
- 1. Diethyl 2-Methyl-1H-imidazole-4,5-dicarboxylate | CAS 65611-53-2 [benchchem.com]
- 2. Diethyl 1-Methylimidazole-4,5-dicarboxylate | 1210-92-0 [amp.chemicalbook.com]
- 3. Diethyl 1-methyl-1H-imidazole-4,5-dicarboxylate|CAS 1210-92-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. fishersci.com [fishersci.com]
